2,2,4,4-Tetramethyl-6-oxocyclohexane-1-carbaldehyde
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Overview
Description
2,2,4,4-Tetramethyl-6-oxocyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with four methyl groups and an aldehyde group. It is used in various chemical reactions and has applications in different fields of scientific research .
Preparation Methods
The synthesis of 2,2,4,4-Tetramethyl-6-oxocyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 2,2,4,4-tetramethylcyclohexanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions . Industrial production methods may involve similar oxidation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2,4,4-Tetramethyl-6-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2,2,4,4-Tetramethyl-6-oxocyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethyl-6-oxocyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2,2,4,4-Tetramethyl-6-oxocyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
2,2,4,4-Tetramethylcyclohexanol: This compound is a precursor in the synthesis of this compound and has similar structural features.
2,2,4,4-Tetramethylcyclohexanone: This compound is another related compound with a ketone functional group instead of an aldehyde group.
Cyclohexane-1-carbaldehyde: This compound has a similar cyclohexane ring structure but lacks the methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an aldehyde and a ketone functional group, which confer distinct reactivity and applications .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-6-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c1-10(2)5-9(13)8(6-12)11(3,4)7-10/h6,8H,5,7H2,1-4H3 |
InChI Key |
TVSGMGXTCJYPSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(C1)(C)C)C=O)C |
Origin of Product |
United States |
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